![molecular formula C21H33ClO9 B14293317 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride CAS No. 115928-96-6](/img/structure/B14293317.png)
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride is a complex organic compound with a molecular formula of C21H31ClO9. This compound is characterized by its multiple ethoxy groups attached to a benzoyl chloride core, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride typically involves the reaction of 3,5-dihydroxybenzoyl chloride with 2-[2-(2-methoxyethoxy)ethoxy]ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoic acid.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to reflux, depending on the specific reaction
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Benzoic Acid Derivatives: Formed by hydrolysis
Aplicaciones Científicas De Investigación
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is primarily due to the presence of the benzoyl chloride group, which is highly electrophilic. The compound can target various molecular pathways depending on the nature of the nucleophile it reacts with, making it a versatile tool in chemical synthesis and modification.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzaldehyde
- 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoic acid
- 2-[2-(2-methoxyethoxy)ethoxy]ethanol
Uniqueness
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride is unique due to its multiple ethoxy groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and stability, such as in drug delivery systems and the synthesis of complex organic molecules.
Propiedades
Número CAS |
115928-96-6 |
|---|---|
Fórmula molecular |
C21H33ClO9 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoyl chloride |
InChI |
InChI=1S/C21H33ClO9/c1-24-3-5-26-7-9-28-11-13-30-19-15-18(21(22)23)16-20(17-19)31-14-12-29-10-8-27-6-4-25-2/h15-17H,3-14H2,1-2H3 |
Clave InChI |
JENMUNNORNURRN-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC1=CC(=CC(=C1)C(=O)Cl)OCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


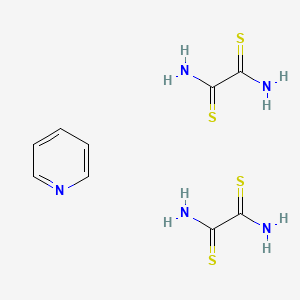
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
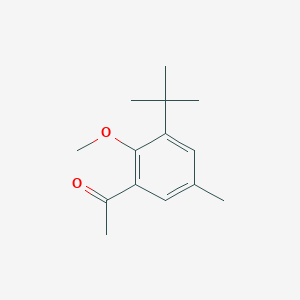
![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
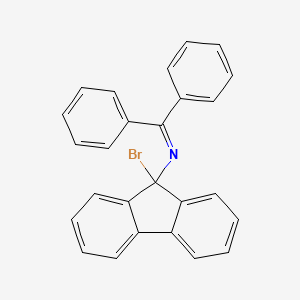


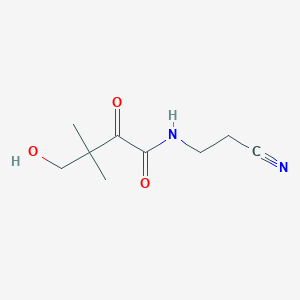


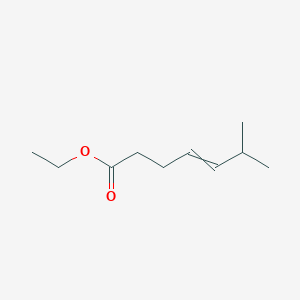

![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
